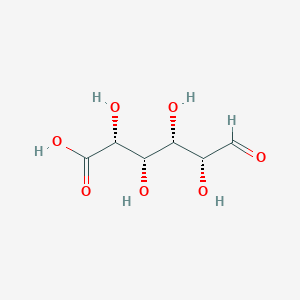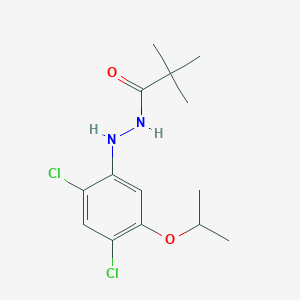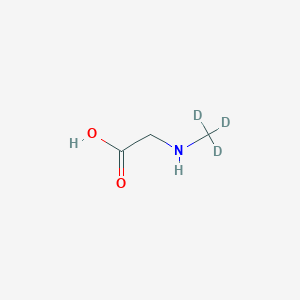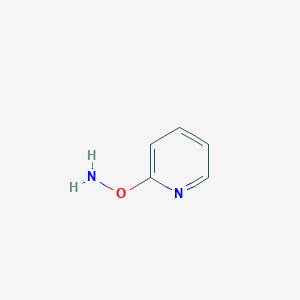
2-(Aminooxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminooxy)pyridine, also known as AOPI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. AOPI is a derivative of pyridine, which is a heterocyclic compound that contains a nitrogen atom in its ring structure. AOPI is a white crystalline solid that is soluble in water and has a molecular weight of 109.12 g/mol.
Wirkmechanismus
The mechanism of action of 2-(Aminooxy)pyridine depends on its application. In the detection of carbonyl compounds, 2-(Aminooxy)pyridine reacts with carbonyl compounds to form a stable oxime product, which can be analyzed using various spectroscopic techniques. In the inhibition of enzymes, 2-(Aminooxy)pyridine binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme activity. In the synthesis of metal complexes, 2-(Aminooxy)pyridine coordinates with the metal ion to form a stable complex, which can be characterized using various spectroscopic and crystallographic techniques.
Biochemische Und Physiologische Effekte
2-(Aminooxy)pyridine has been shown to have various biochemical and physiological effects depending on its application. In the detection of carbonyl compounds, 2-(Aminooxy)pyridine has been shown to selectively react with carbonyl compounds and form a stable oxime product, which can be analyzed using various spectroscopic techniques. In the inhibition of enzymes, 2-(Aminooxy)pyridine has been shown to selectively inhibit enzymes such as monoamine oxidase and aldehyde dehydrogenase, which could lead to the development of new drugs for the treatment of neurological disorders and cancer. In the synthesis of metal complexes, 2-(Aminooxy)pyridine has been shown to coordinate with various metal ions and form stable complexes, which could lead to the development of new catalysts and sensors.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Aminooxy)pyridine has several advantages and limitations for lab experiments. One of the advantages of 2-(Aminooxy)pyridine is its high selectivity for carbonyl compounds and enzymes such as monoamine oxidase and aldehyde dehydrogenase. This selectivity allows for the detection and inhibition of specific targets, which can be useful in various applications. Another advantage of 2-(Aminooxy)pyridine is its ease of synthesis and availability. 2-(Aminooxy)pyridine can be synthesized using simple and inexpensive reagents, which makes it accessible to researchers.
One of the limitations of 2-(Aminooxy)pyridine is its potential toxicity. 2-(Aminooxy)pyridine has been shown to be toxic to cells at high concentrations, which could limit its use in certain applications. Another limitation of 2-(Aminooxy)pyridine is its limited solubility in organic solvents, which could limit its use in certain reactions.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(Aminooxy)pyridine. One future direction is the optimization of the synthesis method to improve the yield and purity of 2-(Aminooxy)pyridine. Another future direction is the investigation of the potential applications of 2-(Aminooxy)pyridine as a selective inhibitor of enzymes involved in the metabolism of neurotransmitters and toxic aldehydes. This could lead to the development of new drugs for the treatment of neurological disorders and cancer. Another future direction is the investigation of the potential applications of 2-(Aminooxy)pyridine as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing. This could lead to the development of new catalysts and sensors with improved selectivity and efficiency.
Synthesemethoden
The synthesis of 2-(Aminooxy)pyridine involves the reaction of 2-chloropyridine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to produce 2-(Aminooxy)pyridine. The yield of 2-(Aminooxy)pyridine can be improved by using a solvent such as ethanol and optimizing the reaction conditions such as temperature and time.
Wissenschaftliche Forschungsanwendungen
2-(Aminooxy)pyridine has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science. In biochemistry, 2-(Aminooxy)pyridine has been used as a reagent for the detection and quantification of carbonyl compounds such as aldehydes and ketones. 2-(Aminooxy)pyridine reacts with carbonyl compounds to form a stable oxime product, which can be analyzed using various spectroscopic techniques such as UV-Vis and fluorescence spectroscopy.
In pharmacology, 2-(Aminooxy)pyridine has been investigated for its potential as an inhibitor of enzymes such as monoamine oxidase and aldehyde dehydrogenase. These enzymes are involved in the metabolism of neurotransmitters and toxic aldehydes, respectively. 2-(Aminooxy)pyridine has been shown to selectively inhibit these enzymes, which could lead to the development of new drugs for the treatment of neurological disorders and cancer.
In materials science, 2-(Aminooxy)pyridine has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing. 2-(Aminooxy)pyridine can coordinate with various metal ions such as copper and nickel to form stable complexes, which can be characterized using various spectroscopic and crystallographic techniques.
Eigenschaften
IUPAC Name |
O-pyridin-2-ylhydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-8-5-3-1-2-4-7-5/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZMCEAGAWAGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)ON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminooxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

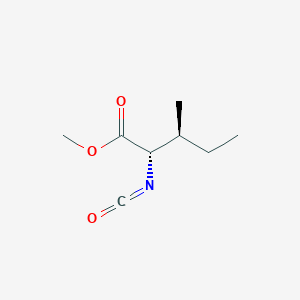

![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)

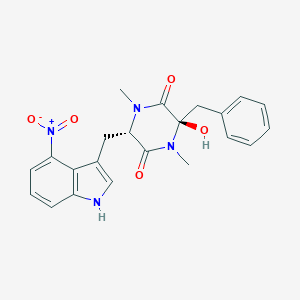
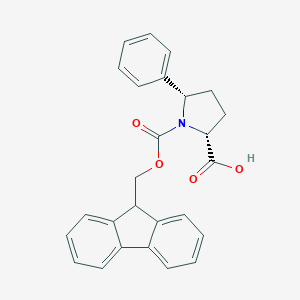
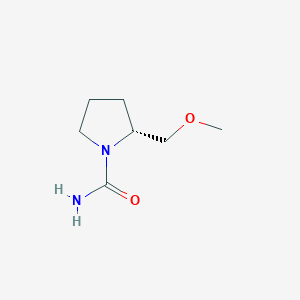



![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)
